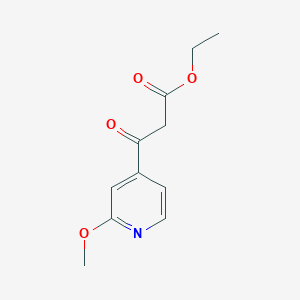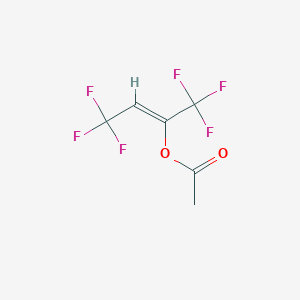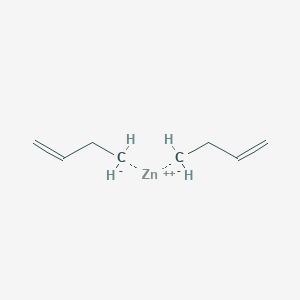
Zinc, di-3-butenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, di-3-butenyl- is an organozinc compound with the chemical formula C8H14Zn It is a zinc complex where the zinc atom is bonded to two 3-butenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, di-3-butenyl- typically involves the reaction of zinc with 3-butenyl halides. One common method is the reaction of zinc dust with 3-butenyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for Zinc, di-3-butenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc, di-3-butenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and butenyl derivatives.
Reduction: It can be reduced under specific conditions to yield different organozinc species.
Substitution: The butenyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zinc oxide and butenyl alcohols, while substitution reactions can produce a variety of halogenated butenyl compounds.
Applications De Recherche Scientifique
Zinc, di-3-butenyl- has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the synthesis of complex organic molecules.
Industry: It can be used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Zinc, di-3-butenyl- exerts its effects involves the coordination of the zinc atom with the butenyl groups. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The zinc atom can act as a Lewis acid, accepting electron pairs from reactants and promoting bond formation or cleavage.
Comparaison Avec Des Composés Similaires
- Zinc, di-2-butenyl-
- Zinc, di-4-pentenyl-
- Zinc, di-allyl-
Comparison: Zinc, di-3-butenyl- is unique due to the specific positioning of the double bond in the butenyl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to Zinc, di-2-butenyl-, the 3-butenyl groups provide different steric and electronic environments, potentially leading to different reaction pathways and products.
Propriétés
Formule moléculaire |
C8H14Zn |
|---|---|
Poids moléculaire |
175.6 g/mol |
Nom IUPAC |
zinc;but-1-ene |
InChI |
InChI=1S/2C4H7.Zn/c2*1-3-4-2;/h2*3H,1-2,4H2;/q2*-1;+2 |
Clé InChI |
UEVHAFJHLQCTFB-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]CC=C.[CH2-]CC=C.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
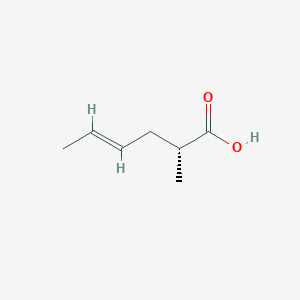
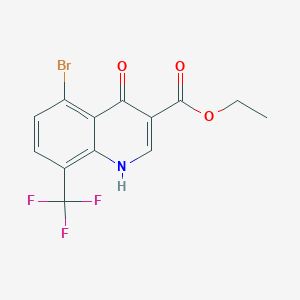
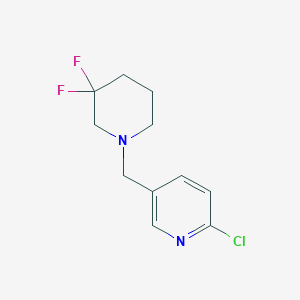
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)

